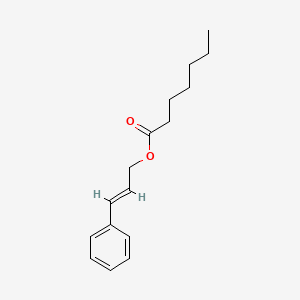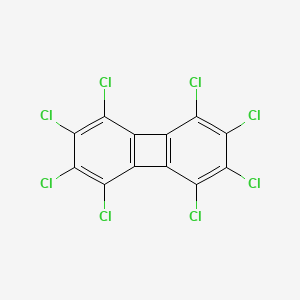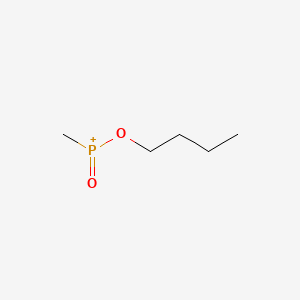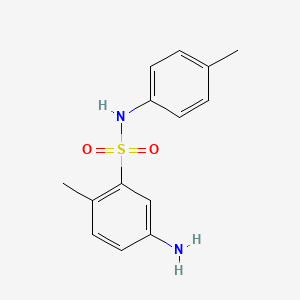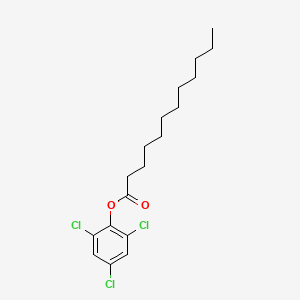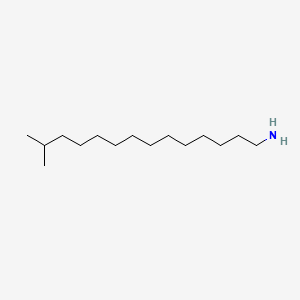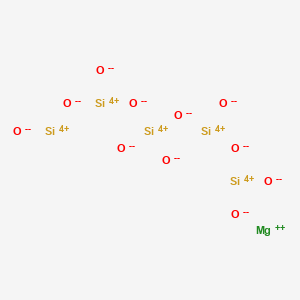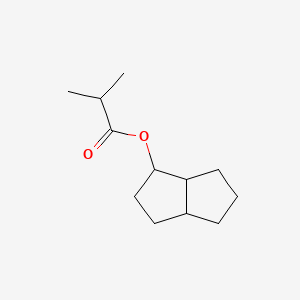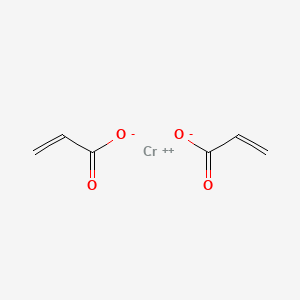
Chromium(2+) acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromium(2+) acrylate is a coordination compound that features chromium in the +2 oxidation state bonded to acrylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chromium(2+) acrylate can be synthesized through the reaction of chromium(2+) salts with acrylate ligands under controlled conditions. One common method involves the reaction of chromium(2+) chloride with sodium acrylate in an aqueous solution. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the chromium(2+) ion. The resulting product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes can enhance the efficiency and yield of the reaction. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Chromium(2+) acrylate undergoes various chemical reactions, including:
Oxidation: Chromium(2+) can be oxidized to chromium(3+) under suitable conditions.
Reduction: Chromium(2+) can act as a reducing agent in certain reactions.
Substitution: The acrylate ligands can be substituted with other ligands in coordination chemistry
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines, amines, or other carboxylates
Major Products Formed
Oxidation: Chromium(3+) acrylate or other chromium(3+) complexes.
Reduction: Chromium(0) or other lower oxidation state chromium complexes.
Substitution: New coordination compounds with different ligands
Aplicaciones Científicas De Investigación
Chromium(2+) acrylate has several scientific research applications:
Polymer Chemistry: It is used as a catalyst or co-catalyst in polymerization reactions to produce various polymers with unique properties.
Materials Science: It is utilized in the synthesis of advanced materials, including coatings and adhesives, due to its ability to form stable complexes.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industrial Applications: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of chromium(2+) acrylate involves its ability to coordinate with various ligands and participate in redox reactions. The chromium(2+) ion can interact with molecular targets through coordination bonds, influencing the reactivity and stability of the compound. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in many catalytic processes .
Comparación Con Compuestos Similares
Similar Compounds
Chromium(2+) acetate: Similar in structure but with acetate ligands instead of acrylate.
Chromium(2+) chloride: A simpler compound with chloride ligands.
Chromium(3+) acrylate: The +3 oxidation state counterpart with different chemical properties
Uniqueness
Chromium(2+) acrylate is unique due to its specific coordination environment and the presence of acrylate ligands, which impart distinct reactivity and stability compared to other chromium compounds. Its ability to participate in polymerization reactions and form stable complexes makes it valuable in various applications .
Propiedades
Número CAS |
94275-85-1 |
|---|---|
Fórmula molecular |
C6H6CrO4 |
Peso molecular |
194.11 g/mol |
Nombre IUPAC |
chromium(2+);prop-2-enoate |
InChI |
InChI=1S/2C3H4O2.Cr/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2 |
Clave InChI |
JUPDCLPDWJDLRJ-UHFFFAOYSA-L |
SMILES canónico |
C=CC(=O)[O-].C=CC(=O)[O-].[Cr+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-[2-(7H-purin-6-ylamino)ethyldisulfanyl]ethyl]-7H-purin-6-amine](/img/structure/B12644569.png)
